Thalidomide-O-PEG6-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG6-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker. Thalidomide, originally developed as a sedative, has found new applications in treating various diseases due to its immunomodulatory and anti-angiogenic properties . The addition of a PEG linker enhances the solubility and bioavailability of the compound, making it more effective for therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-PEG6-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the PEG linker, followed by its attachment to thalidomide through a series of chemical reactions. The reaction conditions often include the use of catalysts and solvents to facilitate the conjugation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-PEG6-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction can yield amine derivatives. Substitution reactions can result in a wide range of products with varying biological activities .
Scientific Research Applications
Thalidomide-O-PEG6-OH has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential therapeutic applications.
Biology: Employed in studies to understand its effects on cellular processes and its potential as a tool for modulating biological pathways.
Medicine: Investigated for its potential to treat various diseases, including cancer, inflammatory conditions, and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals and as a component in drug delivery systems
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG6-OH involves its binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the degradation of specific transcription factors, such as IKZF1 and IKZF3, which play a role in regulating immune responses and cell proliferation. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to exert its effects more efficiently .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer activities.
Thalidomide-O-PEG6-Acid: A similar compound with a different PEG linker, used in PROTAC technology.
Uniqueness
Thalidomide-O-PEG6-OH is unique due to its combination of thalidomide’s therapeutic properties with the enhanced solubility and bioavailability provided by the PEG linker.
Properties
Molecular Formula |
C25H34N2O11 |
---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione |
InChI |
InChI=1S/C25H34N2O11/c28-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-16-17-38-20-3-1-2-18-22(20)25(32)27(24(18)31)19-4-5-21(29)26-23(19)30/h1-3,19,28H,4-17H2,(H,26,29,30) |
InChI Key |
OEFYPGIKIFTVHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.